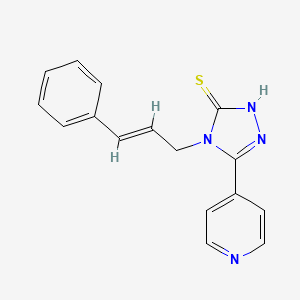

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-[(E)-3-phenylprop-2-enyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c21-16-19-18-15(14-8-10-17-11-9-14)20(16)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,21)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAERBFIMRYBNRR-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C(=NNC2=S)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C(=NNC2=S)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and coupling reactions.

Attachment of the Cinnamyl Group: This can be done through alkylation or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group.

Reduction: Reduction reactions could target the triazole ring or other functional groups.

Substitution: Substitution reactions may occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiol group could lead to the formation of a disulfide or sulfonic acid derivative.

科学研究应用

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Materials Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Antimicrobial Activity: Investigation of its activity against various microorganisms.

Medicine

Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other compounds.

Polymer Science:

作用机制

The mechanism of action of 4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

相似化合物的比较

Similar Compounds

4-cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives: Compounds with similar structures but different substituents.

Other Triazole Compounds: Compounds containing the triazole ring but with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.

生物活性

4-Cinnamyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection and the inhibition of protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD).

Chemical Structure and Properties

The compound features a triazole ring substituted with a cinnamyl group and a pyridine moiety. This structural arrangement is crucial for its biological activity, particularly in modulating interactions with target proteins.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in PD. The aggregation of α-syn into amyloid fibrils is a hallmark of PD pathology, leading to neuronal toxicity and degeneration .

The compound interacts specifically with α-syn, preventing its fibrillization. This interaction has been demonstrated through various biochemical assays, including light scattering and Thioflavin T (ThT) binding assays. In vitro studies indicated that treatment with this compound resulted in a significant reduction in α-syn aggregation levels .

In Vivo Studies

In vivo experiments using models of PD have shown that this compound can ameliorate motor deficits induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Treatment with the compound led to increased levels of tyrosine hydroxylase (TH) and decreased α-syn expression in the midbrain of treated mice .

Summary of Research Findings

Case Studies

- Study on Neuroprotective Agents : A study focused on optimizing α-syn aggregation inhibitors identified derivatives based on the 5-(4-pyridinyl)-1,2,4-triazole scaffold. Among these, 4-cinnamyl derivatives showed promising results in reducing neurotoxic effects and improving behavioral outcomes in PD models .

- Behavioral Analysis : In behavioral tests following MPTP administration, mice treated with this compound exhibited significantly less bradykinesia compared to untreated controls. This suggests a protective effect against dopaminergic neuron loss .

常见问题

Q. Basic

- FTIR : Confirms thiol (-SH) disappearance post-alkylation (2550–2600 cm⁻¹) and monitors triazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Pyridyl protons resonate at δ 8.5–8.7 ppm; cinnamyl vinyl protons appear as doublets (δ 6.2–6.8 ppm, J = 15–16 Hz) .

- Elemental Analysis : Validates purity (>95%) with <0.3% deviation from theoretical C, H, N, S values .

- LC-MS : Detects molecular ion peaks ([M+H]⁺) and fragmentation patterns for structural confirmation .

How can researchers screen the biological activity of this compound in preliminary studies?

Q. Basic

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported in µg/mL .

- Cytotoxicity Screening : MTT assay on HEK-293 (normal) and MCF-7 (cancer) cell lines; IC₅₀ values <50 µM indicate therapeutic potential .

- Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays to evaluate antidiabetic activity .

What strategies optimize the design of metal complexes using this compound as a ligand?

Q. Advanced

- Coordination Geometry : The triazole-thiol acts as a bidentate ligand via pyridyl-N and thiol-S. Optimal metal salts (e.g., CuCl₂·2H₂O) in ethanol yield octahedral complexes confirmed by magnetic susceptibility and UV-Vis (d-d transitions at 550–650 nm) .

- Bioactivity Enhancement : Cu(II) complexes show 3–5× higher antimicrobial activity than the free ligand due to increased membrane permeability .

How does the compound’s reactivity under oxidative or nucleophilic conditions impact its stability?

Q. Advanced

- Oxidation : Exposure to I₂/KI forms disulfide dimers (confirmed by LC-MS and S-S stretching at 500–550 cm⁻¹ in FTIR) .

- Nucleophilic Substitution : Thiol group reacts with alkyl halides (e.g., methyl iodide) in basic media; monitor via TLC (hexane:ethyl acetate = 3:1) .

Mitigation : Store under N₂ at −20°C to prevent oxidation; use anhydrous solvents for alkylation .

How should contradictory data in biological activity studies be analyzed?

Q. Advanced

- Source Identification : Compare assay conditions (e.g., pH, inoculum size in antimicrobial tests) .

- Statistical Validation : Apply ANOVA/Tukey’s test to assess significance (p <0.05) across replicates.

- Structural Confounds : Impurities (e.g., unreacted cinnamyl bromide) may skew results; validate purity via HPLC .

What computational approaches predict structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Molecular Docking : AutoDock Vina models interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK); binding energies <−7 kcal/mol suggest high affinity .

- ADME Prediction : SwissADME calculates LogP (2.1–3.5) and topological polar surface area (80–100 Ų) to prioritize derivatives with oral bioavailability .

How can reaction conditions be optimized for large-scale synthesis (>100 mmol)?

Q. Advanced

- Solvent Choice : Replace methanol with DMF to enhance solubility at 80°C, reducing reaction time from 12h to 4h .

- Catalysis : Add KI (10 mol%) to accelerate SN2 alkylation via halide exchange .

- Workflow : Use continuous flow reactors for cyclization steps to improve yield reproducibility (±2%) .

What advanced analytical challenges arise in characterizing S-alkyl derivatives?

Q. Advanced

- Regioisomer Discrimination : Use NOESY NMR to distinguish N- vs. S-alkylation (cross-peaks between cinnamyl and pyridyl protons confirm S-substitution) .

- Crystallography : Grow single crystals in DMSO/water (1:3) for X-ray diffraction; resolves ambiguities in tautomeric forms (e.g., thione vs. thiol) .

How do structural modifications (e.g., substituents on the triazole ring) influence bioactivity?

Q. Advanced

- Electron-Withdrawing Groups : Nitro substituents at the cinnamyl moiety increase antimicrobial activity 2× by enhancing electrophilicity .

- Heterocyclic Hybrids : Mannich bases (e.g., morpholine adducts) improve solubility and CNS penetration (LogBB >0.3) .

- Quantitative SAR (QSAR) : CoMFA models (q² >0.6) correlate pyridyl ring planarity with anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。